REACTION_SMILES
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[BH4-:1].[Br:10][c:11]1[cH:12][c:13]2[c:14]([C:23]3=[CH:28][CH2:27][NH:26][CH2:25][CH2:24]3)[cH:15][nH:16][c:17]2[c:18]([C:20](=[O:21])[NH2:22])[cH:19]1.[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:3][C:4](=[O:5])[OH:6].[ClH:29].[ClH:9].[H:7][H:8].[Na+:2].[Na+:31].[OH-:30].[OH2:37]>>[Br:10][c:11]1[cH:12][c:13]2[c:14]([CH:23]3[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]3)[cH:15][nH:16][c:17]2[c:18]([C:20](=[O:21])[NH2:22])[cH:19]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[BH4-]
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Name
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NC(=O)c1cc(Br)cc2c(C3=CCNCC3)c[nH]c12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
NC(=O)c1cc(Br)cc2c(C3=CCNCC3)c[nH]c12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)c1cc(Br)cc2c(C3CCNCC3)c[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |